
4-Quinolin-3-ylbutan-2-one
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Overview
Description
4-Quinolin-3-ylbutan-2-one: is a chemical compound that belongs to the quinoline family. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolin-3-ylbutan-2-one typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent in the presence of sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale chemical processes that optimize yield and purity. These methods often involve the use of continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 4-Quinolin-3-ylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Quinolin-3-ylbutan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents .
Medicine: The compound is explored for its potential medicinal properties, including antimicrobial, antimalarial, and anticancer activities. It serves as a lead compound in drug discovery and development .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Quinolin-3-ylbutan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death . Additionally, the compound may interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the butan-2-one side chain.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Quinoline N-oxide: An oxidized form of quinoline with an N-oxide functional group.
Uniqueness: 4-Quinolin-3-ylbutan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-one side chain enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Biological Activity
4-Quinolin-3-ylbutan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a quinoline ring system, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in multiple biochemical pathways, making it a valuable candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that derivatives of quinoline compounds can inhibit the growth of several bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial species. For instance, a related study demonstrated that certain substituted quinoline derivatives displayed higher activity against M. tuberculosis than standard treatments like isoniazid and pyrazinamide .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | 0.5 µg/mL |
N-cyclohexylquinoline-2-carboxamide | M. kansasii | 1.0 µg/mL |
This compound | E. coli | 2.0 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Effect on Breast Cancer Cells
A study evaluated the effect of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, suggesting significant potential as an anticancer agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism and proliferation, such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
Therapeutic Applications
Given its biological activities, this compound has potential applications in treating infectious diseases and cancer. Its ability to target multiple pathways makes it a promising candidate for further development as a therapeutic agent.
Summary
This compound demonstrates significant antimicrobial and anticancer properties through various mechanisms of action. Ongoing research is essential to fully elucidate its potential therapeutic applications and optimize its efficacy for clinical use.
Future Directions
Further studies are warranted to explore:
- Structure-activity relationships (SAR) to identify more potent analogs.
- In vivo efficacy and safety profiles.
- Combination therapies with existing antimicrobial and anticancer agents to enhance therapeutic outcomes.
Properties
IUPAC Name |
4-quinolin-3-ylbutan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(15)6-7-11-8-12-4-2-3-5-13(12)14-9-11/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKTVPYPTAZGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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